Resolvin E1

Inflammation resolution Nociception Edema

Resolving inflammation demands precise receptor pharmacology-generic SPMs and EPA precursors cannot replicate RvE1's stereospecific ChemR23/BLT1 signaling. Resolvin E1 (CAS 1309610-43-2) sodium salt delivers validated target engagement: • Selective ChemR23 activation (EC50 = 0.137 nM); uniquely potentiates fMLF-induced ROS generation via BLT1-a functional outcome absent with RvE2 and RvE3 • Broad-spectrum post-treatment nociception reduction across 5 inflammatory stimuli (carrageenan, histamine, serotonin, substance P, PGE2), effective when administered 2h50min post-insult • Validated in severe aplastic anemia model: restores bone marrow cellularity, platelet output, and survival Supplied as stabilized sodium salt; ≥95% purity; shipped on dry ice.

Molecular Formula C₂₀H₂₉NaO₅
Molecular Weight 372.43
CAS No. 1309610-43-2
Cat. No. B1147469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResolvin E1
CAS1309610-43-2
Synonyms(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-Trihydroxy-6,8,10,14,16-eicosapentaenoic Acid Sodium Salt
Molecular FormulaC₂₀H₂₉NaO₅
Molecular Weight372.43
Structural Identifiers
SMILESCCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O
InChIInChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1
Commercial & Availability
Standard Pack Sizes0.25 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Resolvin E1 (CAS 1309610-43-2): Definition, Biosynthetic Origin, and Receptor Targets


Resolvin E1 (RvE1; CAS 1309610-43-2), chemically defined as 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid, is an endogenous specialized pro-resolving lipid mediator (SPM) biosynthesized from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA) [1]. As a member of the E-series resolvin family, RvE1 exerts its pro-resolving and anti-inflammatory actions primarily through engagement with the G protein-coupled receptor ChemR23 (also designated CMKLR1 or ERV1) and the leukotriene B4 receptor BLT1 [2]. Its production is enhanced in the presence of aspirin, which triggers the stereospecific conversion of EPA to 18R-HEPE, the immediate precursor to RvE1 [3]. RvE1 is currently under clinical investigation as RX-10001 (NCT00941018) and as the small molecule prodrug TP-317, reflecting its translational potential in chronic inflammatory disorders and select cancers [4][5].

Resolvin E1: Why In-Class SPMs or EPA Alone Cannot Be Considered Interchangeable Procurement Substitutes


Substitution of Resolvin E1 with other E-series resolvins (RvE2, RvE3), D-series resolvins (RvD1), or the metabolic precursor EPA is scientifically unjustified due to fundamental differences in receptor pharmacology, downstream signaling outcomes, and stereochemical structure-activity relationships [1]. While multiple SPMs share the designation "pro-resolving lipid mediator," they derive from distinct biosynthetic precursors (EPA versus DHA), engage different GPCR repertoires, and produce divergent functional effects—RvE1 uniquely potentiates fMLF-induced ROS generation in human neutrophils whereas RvE2 and RvE3 do not [2]. Even within the ChemR23 receptor system, the potency hierarchy is established as RvE1 > chemerin > 18R-HEPE > EPA, meaning precursor administration does not guarantee equivalent receptor activation [3]. Additionally, the stereochemical configuration of RvE1 (5S,12R,18R-trihydroxy) is essential for high-affinity receptor engagement; the 18S-epimer (18S-RvE1) exhibits increased binding affinity compared to the R-epimer but undergoes more rapid metabolic inactivation by dehydrogenase, demonstrating that even epimeric variants cannot be interchanged without altering pharmacokinetic and pharmacodynamic profiles [4].

Resolvin E1 (CAS 1309610-43-2): Quantitative Differentiation Evidence Versus Closest Analogs and Alternatives


Resolvin E1 Versus Resolvin D1: Divergent Effects on Nociception and Edema in In Vivo Rat Models

In a controlled preclinical comparison, Resolvin E1 and Resolvin D1 exhibit distinct and non-overlapping efficacy profiles in rat models of inflammatory pain and edema. RvE1 (285 pmol, intraplantar pre-treatment) reduced nociception induced by all tested phlogogenic stimuli—carrageenan (CG), histamine (H), serotonin (5-HT), substance P (SP), and prostaglandin E2 (PGE2). In contrast, RvD1 (570 pmol) reduced nociception only to CG, H, and 5-HT, with no effect on SP- or PGE2-induced pain [1]. For edema, RvE1 reduced CG-induced swelling but increased edema in response to H and 5-HT, whereas RvD1 reduced edema induced by CG and 5-HT but increased SP-induced edema [1]. Post-treatment analysis further revealed that only RvE1 reduced nociception when administered 2h50min after the inflammatory stimulus (500 μg CG) [1].

Inflammation resolution Nociception Edema Preclinical pharmacology

Resolvin E1 Selectively Enhances fMLF-Induced ROS Generation in Human Neutrophils: Functional Divergence from RvE2 and RvE3

Among E-series resolvins, Resolvin E1 uniquely potentiates N-formylmethionyl-leucyl-phenylalanine (fMLF)-induced reactive oxygen species (ROS) generation in human polymorphonuclear neutrophils (PMNs) [1]. This RvE1-mediated enhancement is abolished by the pan-antagonist of leukotriene B4 (LTB4) receptors, LY255283, and by the NADPH oxidase inhibitor diphenyleneiodonium, confirming that RvE1 acts via LTB4 receptor engagement to augment NADPH oxidase-dependent ROS production [1]. Critically, resolvins E2 and E3—which share the same EPA biosynthetic origin as RvE1—do not exhibit this activation of PMNs under identical experimental conditions [1].

Neutrophil biology Reactive oxygen species NADPH oxidase Innate immunity

RvE1 Displays Subnanomolar Potency at ChemR23: Potency Hierarchy and Differential Receptor Affinity Versus Chemerin and Precursors

Resolvin E1 exhibits high-affinity agonist activity at the chemerin receptor ChemR23 (CMKLR1) with an EC50 of approximately 1.0 nM for inhibiting TNF-α-induced NF-κB activation in ChemR23-transfected cells [1]. Independent BindingDB data report EC50 values of 1.0 nM and 5.5 nM for RvE1-mediated calcium flux in CMKLR1-expressing COS-7 cells [2]. The established endogenous ligand potency hierarchy at ChemR23 is resolvin E1 > chemerin > 18R-HEPE > EPA [3]. This quantitative ranking demonstrates that neither the precursor EPA nor the intermediate 18R-HEPE achieves comparable receptor activation at equivalent concentrations. Furthermore, RvE1's interaction with BLT1 as a partial agonist or biased agonist (as exploited in the TP-317 clinical candidate) provides an additional receptor pharmacology dimension not shared by chemerin [4].

GPCR pharmacology ChemR23 CMKLR1 Receptor binding

RvE1 and Lipoxin A4 Exhibit Distinct Temporal Kinetics of Cytokine Inhibition: Differential Pharmacodynamic Profiles

Comparative studies of resolution-phase mediators reveal that Resolvin E1 and aspirin-triggered lipoxin A4 (ATL) analog exhibit temporally distinct profiles of proinflammatory cytokine and chemokine inhibition. ATL analog markedly inhibited cytokine production at 4 hours post-stimulation (20–50% inhibition), whereas RvE1's inhibitory actions were maximal at 12 hours (30–80% inhibition) [1][2]. This temporal offset indicates that RvE1 and LXA4 operate on different time scales within the resolution cascade. Consistent with this, combined administration of RvE1 and LXA4 in a murine Alzheimer's disease model (5xFAD mice) produced more potent effects on microglial and astrocyte activation than either treatment alone, demonstrating functional complementarity rather than redundancy [3].

Cytokine inhibition Temporal pharmacodynamics Resolution pharmacology Combination therapy

Resolvin E1 Improves Efferocytosis and Survival in Severe Aplastic Anemia: In Vivo Efficacy with Defined Quantitative Endpoints

In an established mouse model of severe aplastic anemia (SAA), treatment with Resolvin E1 produced measurable improvements in efferocytic function, bone marrow cellularity, platelet output, and overall survival [1]. Lipidomic analysis of SAA mice revealed a significant reduction in 18-HEPE, the E-series resolvin precursor, relative to radiation controls, indicating impaired endogenous resolution capacity in this disease state [1]. Exogenous RvE1 administration rescued these deficits, demonstrating that RvE1 supplementation can functionally restore resolution pathways that are pathologically deficient [1]. While comparable in vivo efficacy data exist for RvD1 in other inflammatory models, this study specifically validates RvE1 in the context of hematopoietic failure, a disease setting not directly addressed by D-series resolvins [1].

Efferocytosis Bone marrow failure Hematopoiesis Preclinical disease model

Resolvin E1 Protects Against TNBS-Induced Colitis: Histological and Molecular Evidence of Disease Modification

In a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced murine colitis model, Resolvin E1 administration conferred significant protection as measured by multiple quantitative endpoints: increased survival rates, sustained body weight, improved histological scores, reduced serum anti-TNBS IgG, decreased leukocyte infiltration, and suppression of proinflammatory gene expression including IL-12 p40, TNF-α, and inducible nitric oxide synthase [1]. Notably, RvE1 blocked leukocyte infiltration in a murine peritonitis model in the low nanomolar range, and similar protective effects were observed when EPA plus aspirin were co-administered, confirming that endogenous RvE1 generation mediates the observed therapeutic benefits [1].

Inflammatory bowel disease Colitis Leukocyte infiltration Proinflammatory gene expression

Resolvin E1: Validated Research Applications and Procurement Use Cases Based on Evidence


Preclinical Pain and Nociception Studies Requiring Broad-Spectrum Analgesic Profiling

For investigators studying inflammatory pain mechanisms, the direct comparative evidence with RvD1 establishes RvE1 as the preferred tool compound when broad-spectrum nociception reduction is required across multiple inflammatory stimuli (carrageenan, histamine, serotonin, substance P, and PGE2) [4]. RvE1's unique post-treatment efficacy (administration 2h50min after inflammatory insult) further positions it for studies evaluating therapeutic intervention in established pain states rather than solely prophylactic paradigms [4].

Neutrophil Biology Research Focusing on LTB4 Receptor-Mediated ROS Modulation

Experiments requiring selective enhancement of fMLF-induced ROS generation in human neutrophils via LTB4 receptor engagement should exclusively employ RvE1, as resolvins E2 and E3 do not produce this functional outcome [4]. This application is particularly relevant for innate immunity and host defense research where NADPH oxidase-dependent ROS production is a key readout. The ability of LY255283 (LTB4 receptor antagonist) to abolish RvE1's effect confirms the mechanistic specificity of this application [4].

Bone Marrow Failure and Hematopoietic Stem Cell Niche Research

Based on the validated in vivo efficacy in the severe aplastic anemia mouse model, RvE1 is uniquely suited for studies investigating efferocytosis dysfunction and inflammation resolution in the bone marrow microenvironment [4]. The demonstrated improvements in BM cellularity, platelet output, and survival—coupled with lipidomic evidence of impaired endogenous E-series resolvin precursor (18-HEPE) availability in SAA—establish RvE1 as a critical tool for hematology-focused resolution biology research [4].

Combination Resolution Pharmacology with Temporal Offset Kinetics

For studies requiring sustained resolution signaling across distinct temporal windows, RvE1 (maximal inhibition at 12 h) can be strategically combined with lipoxin A4 (maximal inhibition at 4 h) to achieve extended coverage of the resolution phase [4][5]. This combination approach has been validated in a murine Alzheimer's disease model where RvE1 + LXA4 produced more potent effects on microglial and astrocyte activation than either SPM alone, supporting procurement for neuroinflammation research applications where synergistic resolution pharmacology is desired [5].

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